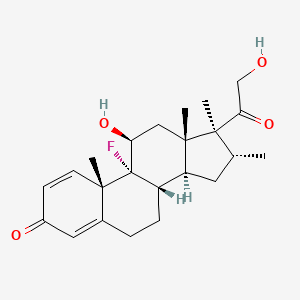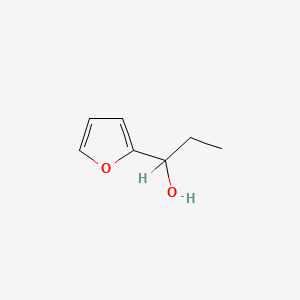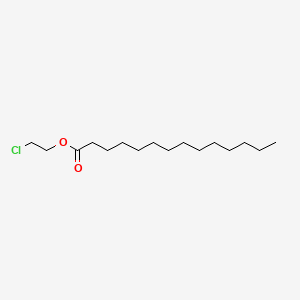
2,4-Dibromo-1-(4-nitrophenoxy)benzene
Overview
Description
“2,4-Dibromo-1-(4-nitrophenoxy)benzene”, also known as DNPNB, is a chemical compound with the molecular formula C12H7Br2NO3. It is a unique compound that is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-(4-nitrophenoxy)benzene” consists of 12 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be viewed on the PubChem database .Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dibromo-1-(4-nitrophenoxy)benzene” is 373 g/mol. More detailed physical and chemical properties can be found on the PubChem database .Scientific Research Applications
Nitration and Hydroxylation of Benzene Derivatives
Nitration and hydroxylation are key reactions in the modification of benzene derivatives, impacting the synthesis of various chemical products. Vione et al. (2004) explored the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid, highlighting mechanisms that could be relevant to understanding the behavior of 2,4-Dibromo-1-(4-nitrophenoxy)benzene under similar conditions (Vione et al., 2004).
Catalytic Reduction of Nitrophenol Compounds
The catalytic reduction of nitrophenol compounds is crucial for environmental and synthetic chemistry applications. Gupta et al. (2014) reported on a novel magnetic Fe@Au core-shell nanoparticles anchored graphene oxide nanocatalyst for the reduction of 4-nitrophenol and 2-nitrophenol, demonstrating the potential for innovative catalytic materials in reactions involving nitrophenol derivatives, which could extend to the chemistry of 2,4-Dibromo-1-(4-nitrophenoxy)benzene (Gupta et al., 2014).
Photocatalytic Oxidation for Environmental Applications
The selectivity of hydroxyl radical in the partial oxidation of aromatic compounds in heterogeneous photocatalysis was investigated by Palmisano et al. (2007). Their work on the photocatalytic oxidation of different benzene derivatives to hydroxylated compounds using TiO2 suggests potential environmental applications, such as water treatment, where 2,4-Dibromo-1-(4-nitrophenoxy)benzene could be a substrate or product of interest (Palmisano et al., 2007).
Direct Hydroxylation of Benzene to Phenol
Direct hydroxylation of benzene to phenol is a significant area of research due to phenol's industrial importance. Jiang et al. (2013) discussed the catalytic performances of molecular sieves in the hydroxylation of benzene with hydrogen peroxide, presenting a method that could be applicable to the synthesis or modification of 2,4-Dibromo-1-(4-nitrophenoxy)benzene (Jiang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2,4-dibromo-1-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJDYXRUTQCYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949525 | |
| Record name | 2,4-Dibromo-1-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(4-nitrophenoxy)benzene | |
CAS RN |
2671-93-4 | |
| Record name | Benzene, 2,4-dibromo-1-(4-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















amino]phenyl]-](/img/structure/B1595035.png)